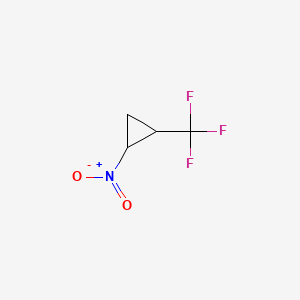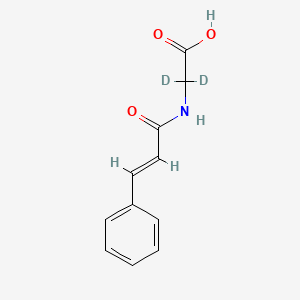
N-trans-Cinnamoylglycine-2,2-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-trans-Cinnamoylglycine-2,2-d2 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope-labeled version of N-trans-Cinnamoylglycine, which is used in various scientific research applications. The molecular formula of this compound is C11D2H9NO3, and it has a molecular weight of 207.2223 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-trans-Cinnamoylglycine-2,2-d2 typically involves the incorporation of deuterium atoms into the molecular structure of N-trans-Cinnamoylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuteration. The use of advanced technologies and equipment ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-trans-Cinnamoylglycine-2,2-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
N-trans-Cinnamoylglycine-2,2-d2 is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reference material for isotopic labeling studies and helps in the investigation of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in drug development and pharmacokinetic studies to evaluate the behavior of drugs in the body.
Industry: This compound is used in the production of stable isotope-labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of N-trans-Cinnamoylglycine-2,2-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the molecule. This can affect the compound’s behavior in biological systems and its interactions with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-trans-Cinnamoylglycine: The non-deuterated version of the compound.
Cinnamoylglycine: A related compound with a similar structure but without the trans configuration.
Deuterated Cinnamoylglycine: Other deuterated versions of cinnamoylglycine with different deuterium labeling patterns.
Uniqueness
N-trans-Cinnamoylglycine-2,2-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers in various fields.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
2,2-dideuterio-2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i8D2 |
Clé InChI |
YAADMLWHGMUGQL-FYUBTOIZSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)
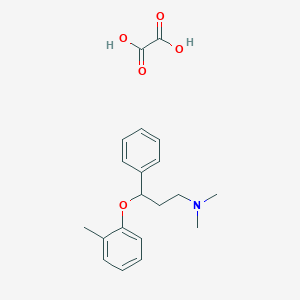
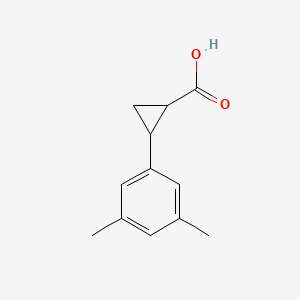
![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)
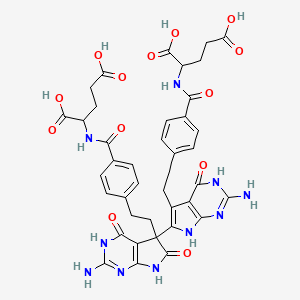
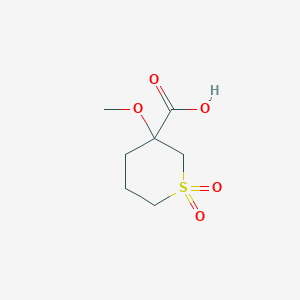
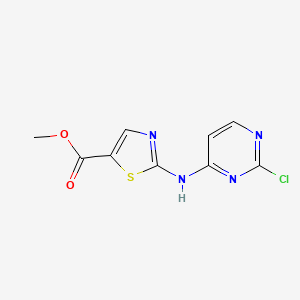

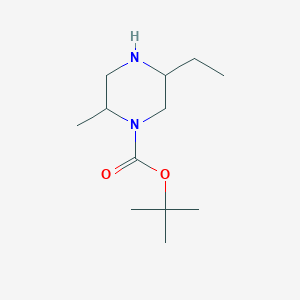
![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)
